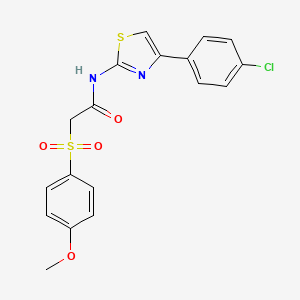

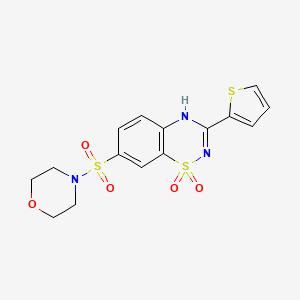

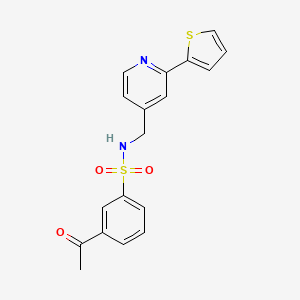

![molecular formula C28H31N5O B3018276 1-{4-[2-(4-甲基苯氧基)乙基]哌嗪-1-基}-3-丙基吡啶并[1,2-a]苯并咪唑-4-腈 CAS No. 385395-36-8](/img/structure/B3018276.png)

1-{4-[2-(4-甲基苯氧基)乙基]哌嗪-1-基}-3-丙基吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a pharmacological agent. The structure suggests it is a derivative of benzimidazole, a core structure found in various pharmacologically active compounds. The molecule includes a piperazine ring, which is a feature commonly found in drugs that target the central nervous system, and a pyrido[1,2-a]benzimidazole moiety, which is a fused heterocyclic compound that could confer unique biological properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, where the presence of an oxygen atom in the 2-(substituted-oxy)ethyl group was found to be crucial for potent activity . Similarly, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups, including piperazine, has been described, with the compounds characterized by NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can significantly influence their biological activity. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural features could be relevant to the pharmacological properties of the compound under analysis.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, the synthesis of an o-carboranyl derivative of a benzimidazole compound was achieved through a series of reactions, including the introduction of a decaborane into a cyanophenoxy compound and subsequent condensation reactions . These types of chemical transformations could be explored for the compound to enhance its properties or to create derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are crucial for their biological application. While the specific properties of "1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile" are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the antitumor activity of 2-(benzimidazol-2-yl)quinoxalines was evaluated without causing hemolysis and with little cytotoxicity against normal cells, indicating a favorable safety profile . Additionally, the synthesis of serotonin 5-HT3 receptor antagonists based on a 1,8-naphthyridine-3-carbonitrile scaffold was achieved, and their biological activity was assessed in vitro . These studies suggest that the compound may also possess unique physical and chemical properties that could be relevant for its potential as a therapeutic agent.

科学研究应用

合成和抗真菌活性

- 抗真菌应用:该化合物属于一类因其潜在抗真菌活性而合成的化合物。具体而言,其衍生物已针对菌核菌和灰葡萄孢菌等真菌进行了测试,在某些情况下显示出有希望的结果 (Qing Jin 等,2015)。

用于生化研究的合成

- 生化研究工具:该化合物的衍生物已被合成并标记为碳-13 和碳-14。这个过程对于进行药物代谢、药代动力学和其他生化研究至关重要,尤其是在开发针对 2 型糖尿病等疾病的治疗方法时 (B. Latli 等,2017)。

H1 抗组胺剂

- 在过敏治疗中的潜力:一些衍生物已被评估为 H1 抗组胺剂。某些衍生物表现出有效的抗组胺活性,表明它们在过敏治疗中具有潜在用途 (R. Iemura 等,1986)。

合成和抗菌活性

- 抗菌特性:该化合物的某些衍生物已被合成并筛选其抗菌活性。它们对各种微生物表现出良好或中等的活性,表明它们在抗菌应用中的潜力 (H. Bektaş 等,2010)。

用于抗癌研究的合成

- 在癌症研究中的作用:该化合物的衍生物已被合成并评估其生物活性,特别是针对癌细胞系。一些衍生物显示出比某些已建立的药物更好的抗增殖活性,表明它们在癌症治疗中的潜力 (I. Parveen 等,2017)。

DNA 结合研究

- DNA 相互作用研究:该化合物属于一类已知与双链 B-DNA 小沟结合的药物。这种相互作用对于理解 DNA 序列识别和结合至关重要,使这些化合物在遗传研究中变得重要 (U. Issar & R. Kakkar, 2013)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, compounds with a piperazine moiety have been reported to interact with various receptors . .

Mode of Action

The piperazine moiety could potentially form hydrogen bonds with its target, while the benzimidazole and pyridine rings could engage in π-π stacking interactions with aromatic residues in the target protein .

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways this compound affects. For instance, some piperazine derivatives have been reported to inhibit the activity of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair .

属性

IUPAC Name |

1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O/c1-3-6-22-19-27(33-26-8-5-4-7-25(26)30-28(33)24(22)20-29)32-15-13-31(14-16-32)17-18-34-23-11-9-21(2)10-12-23/h4-5,7-12,19H,3,6,13-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZFMRWLESUKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=C(C=C5)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

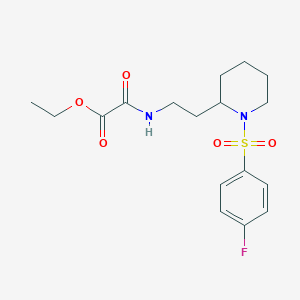

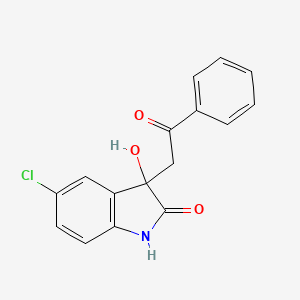

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)

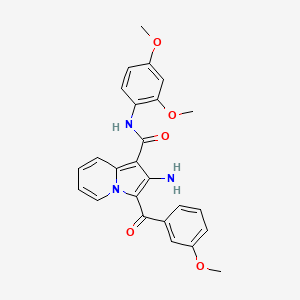

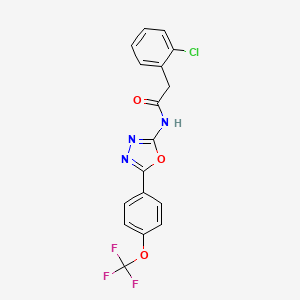

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

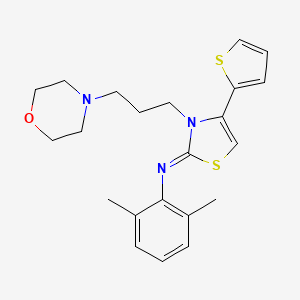

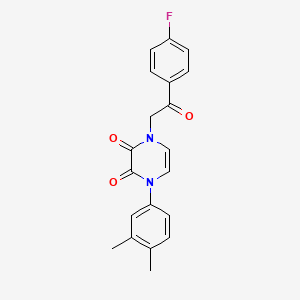

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)

![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)